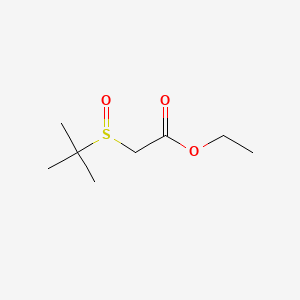

Ethyl ((1,1-dimethylethyl)sulphinyl)acetate

Description

Ethyl ((1,1-dimethylethyl)sulphinyl)acetate is an organosulfur compound characterized by a sulphinyl (S=O) group attached to a tert-butyl (1,1-dimethylethyl) moiety and an ethyl acetate ester. These analogues are frequently identified in bioactive extracts (e.g., microbial cultures, plant materials) and are utilized in pharmaceuticals, agrochemicals, and analytical chemistry .

Properties

CAS No. |

57475-09-9 |

|---|---|

Molecular Formula |

C8H16O3S |

Molecular Weight |

192.28 g/mol |

IUPAC Name |

ethyl 2-tert-butylsulfinylacetate |

InChI |

InChI=1S/C8H16O3S/c1-5-11-7(9)6-12(10)8(2,3)4/h5-6H2,1-4H3 |

InChI Key |

NKRYSBVVONAQKD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CS(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ((1,1-dimethylethyl)sulphinyl)acetate typically involves the reaction of tert-butyl sulfinyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl ((1,1-dimethylethyl)sulphinyl)acetate can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Ethyl ((1,1-dimethylethyl)sulfonyl)acetate.

Reduction: Ethyl ((1,1-dimethylethyl)thio)acetate.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Ethyl ((1,1-dimethylethyl)sulphinyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl ((1,1-dimethylethyl)sulphinyl)acetate involves its interaction with molecular targets through its sulfinyl and ester functional groups. The sulfinyl group can participate in redox reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

Key structural comparisons include:

Notes:

- tert-Butylphenoxy derivatives (e.g., Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate) exhibit higher LogP values, favoring lipid-rich environments .

Antimicrobial and Antioxidant Properties

- tert-Butylphenoxy derivatives: Phenol, 2,4-bis(1,1-dimethylethyl)-, a common analogue, is frequently isolated from Streptomyces spp. and fungal extracts, demonstrating antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .

Biological Activity

Ethyl ((1,1-dimethylethyl)sulphinyl)acetate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article compiles current research findings, case studies, and data tables that elucidate the biological effects and mechanisms of this compound.

Chemical Structure and Properties

Chemical Name: Ethyl ((1,1-dimethylethyl)sulphinyl)acetate

Molecular Formula: C₇H₁₄O₃S

CAS Number: Not specifically listed in the provided references.

The compound features a sulfinyl group attached to an ethyl acetate moiety, which may contribute to its biological activities. The presence of the tert-butyl group is significant as it can influence the compound's lipophilicity and interaction with biological membranes.

Anti-inflammatory Effects

Ethyl ((1,1-dimethylethyl)sulphinyl)acetate has been studied for its anti-inflammatory properties. Research indicates that compounds containing sulfinyl groups can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.

In vitro studies have shown that related compounds can effectively downregulate the expression of inflammatory markers in cell lines exposed to inflammatory stimuli.

Case Study 1: Anti-cancer Activity

A notable study investigated the effects of various sulfinyl compounds on tumor growth in chick chorioallantoic membranes (CAM). The results indicated that compounds structurally similar to ethyl ((1,1-dimethylethyl)sulphinyl)acetate significantly inhibited angiogenesis and tumor growth.

- Experimental Design: Tumor cells were implanted in CAM and treated with varying concentrations of sulfinyl compounds.

- Findings: The treated groups showed reduced tumor size compared to controls, suggesting potential therapeutic applications in oncology.

The biological activities of ethyl ((1,1-dimethylethyl)sulphinyl)acetate can be attributed to several mechanisms:

- Free Radical Scavenging: The sulfinyl group may facilitate electron donation to free radicals, neutralizing them.

- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes involved in inflammation and cancer progression.

- Gene Expression Modulation: Some studies suggest that these compounds can alter gene expression related to oxidative stress responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.